molecular formula C9H17NO3 B2752163 methyl O-cyclobutyl-N-methylserinate CAS No. 1486617-51-9

methyl O-cyclobutyl-N-methylserinate

Cat. No.: B2752163
CAS No.: 1486617-51-9
M. Wt: 187.239
InChI Key: VUJOCLKIQUEXRN-UHFFFAOYSA-N
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Description

Methyl O-cyclobutyl-N-methylserinate is an organic compound with the molecular formula C9H17NO3 It is a derivative of serine, an amino acid, and features a cyclobutyl group attached to the oxygen atom and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl O-cyclobutyl-N-methylserinate typically involves the esterification of serine derivatives. One common method includes the reaction of cyclobutanol with N-methylserine in the presence of an acid catalyst to form the desired ester. The reaction conditions often involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl O-cyclobutyl-N-methylserinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohols.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

Methyl O-cyclobutyl-N-methylserinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving serine derivatives.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl O-cyclobutyl-N-methylserinate involves its interaction with specific molecular targets. In biochemical pathways, it may act as a substrate for enzymes that catalyze ester hydrolysis or amide formation. The cyclobutyl group can influence the compound’s reactivity and binding affinity to these enzymes, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl O-cyclobutylserinate: Lacks the N-methyl group, which can affect its reactivity and biological activity.

    Methyl N-methylserinate: Lacks the cyclobutyl group, resulting in different chemical properties and applications.

    Cyclobutyl N-methylserinate: Similar structure but without the ester group, leading to different reactivity.

Uniqueness

Methyl O-cyclobutyl-N-methylserinate is unique due to the presence of both the cyclobutyl and N-methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-cyclobutyloxy-2-(methylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-10-8(9(11)12-2)6-13-7-4-3-5-7/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJOCLKIQUEXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC1CCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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